1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one
Description
Properties
IUPAC Name |
1,3-dimethylpyrrolo[1,2-c]imidazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-7-3-4-8(11)10(7)6(2)9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBGDZHPJZHCSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=O)N2C(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
The condensation of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with imidazole-carbaldehydes serves as a foundational route to pyrroloimidazolones. For instance, pyrrolo[1,2-c]imidazol-5-one derivatives are synthesized by reacting Meldrum’s acid with imidazole-4-carbaldehyde (9 ) under reflux conditions in acetic anhydride. The resulting intermediate undergoes gas-phase pyrolysis at 400–500°C, yielding the target azapyrrolizinone framework.
Key steps include:
Optimization and Challenges
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Temperature Control : Pyrolysis below 400°C results in incomplete decomposition, while exceeding 500°C risks side reactions (e.g., ring-opening).
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Substrate Scope : Electron-deficient imidazole-carbaldehydes exhibit higher reactivity, whereas steric hindrance from substituents reduces yields.
Methylation Strategies Using Dimethyl Carbonate
Direct N-Methylation of Precursors
A patent (CN106045912A) describes the methylation of 2-methylimidazole with dimethyl carbonate (DMC) under solvent-free conditions at 120–180°C. Although this method targets 1,2-dimethylimidazole, adapting it for pyrroloimidazolone derivatives involves:
Reaction Parameters
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Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at nitrogen, achieving 85% yield.
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Catalyst-Free Conditions : Unlike traditional methods requiring K₂CO₃, DMC acts as both methylating agent and base, minimizing waste.
Copper-Catalyzed Cross-Coupling Approaches
Ligand-Assisted Coupling
A supplementary study (RSC Publishing) outlines the synthesis of imidazole-pyrrolidinones via CuI-catalyzed Ullmann-type coupling. For 1-(1,2-dimethyl-1H-imidazol-4-yl)pyrrolidin-2-one, the reaction employs:
Substrate Compatibility
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Heterocyclic Partners : Imidazoles with electron-donating groups (e.g., methyl) couple efficiently, while pyrazoles require higher temperatures.
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Limitations : Steric hindrance at the coupling site reduces reactivity, necessitating prolonged reaction times.
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Side Reactions
Pyrolytic Pathway
DFT calculations reveal that the pyrolysis of Meldrum’s acid derivatives proceeds via a bifunctional activation mechanism. The Ni(II)-ligand complex stabilizes the transition state through H-bonding with the imidazolidine NH, directing cyclization to the desired product. Competing pathways, such as 1,2-alkyl migrations, are suppressed by kinetic control.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one is as a building block for synthesizing enzyme inhibitors. For instance:
- Aldosterone Synthase Inhibition : The compound has been identified as a potential inhibitor of aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1), enzymes involved in cortisol production. This inhibition is crucial for developing treatments for conditions such as Cushing's syndrome and pituitary ACTH hypersecretion .
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties:
- WDR5 Inhibition : A study highlighted the discovery of potent WDR5 WIN-site inhibitors derived from pyrrolo[1,2-c]imidazole scaffolds. These compounds showed selective binding and micromolar activity against acute myeloid leukemia (AML) cell lines, suggesting their potential in cancer therapy .
Case Study 1: WDR5 WIN-Site Inhibitors
A fragment-based approach was employed to identify compounds from the pyrrolo[1,2-c]imidazole class that inhibit WDR5. The lead compound demonstrated a dissociation constant (K_d) of less than 10 nM and significant cellular activity against AML cells. This case illustrates the compound's utility in targeting epigenetic regulators in cancer .
Case Study 2: Synthesis of Novel Derivatives
Various derivatives of this compound were synthesized and evaluated for their biological activities. One notable derivative was shown to effectively inhibit receptor-interacting protein kinase 1 (RIPK1), an important target in necroptosis-related diseases. This highlights the compound's versatility in medicinal chemistry .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Ring Saturation : Dihydro derivatives (e.g., 6,7-dihydro cores) exhibit enhanced stability compared to fully unsaturated analogs, as seen in and . Unsaturated variants like the target compound may display higher reactivity due to conjugation .
- Substituent Effects : Electron-withdrawing groups (e.g., fluorobenzonitrile in ) reduce electron density at the carbonyl, altering reactivity. Methyl groups (as in the target compound) likely increase lipophilicity, enhancing solubility in organic solvents.
Physicochemical Properties
Electronic and Spectral Features :
- NMR Shifts : highlights conjugation between the imidazole nitrogen and carbonyl group, leading to distinct ¹H/¹³C NMR shifts. For example, pyrrolo[1,2-c]imidazol-5-one exhibits downfield carbonyl carbon shifts (~170 ppm) due to electron delocalization . Methyl substituents in the target compound would cause upfield shifts in adjacent protons.
- Stability : Unsaturated pyrroloimidazolones (e.g., the target compound) are air-sensitive, while dihydro analogs (e.g., ) show improved stability .
Biological Activity
1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one (CAS No. 195606-32-7) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies that underscore its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 164.16 g/mol. The structure features a pyrrolo-imidazole framework, which is significant for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. A study evaluated various imidazolylpyrrolone-based small molecules for their effects on renal cell carcinoma (RCC) cell lines (A498 and 786-O). The compound demonstrated an IC50 in the low micromolar range, indicating effective cytotoxicity against cancer cells while maintaining selectivity over non-cancerous cells .
Table 1: Anticancer Activity of this compound
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | A498 | Low | High |
| Reference Compound (Rapamycin) | A498 | Moderate | Moderate |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that derivatives of pyrrolo-imidazoles exhibit significant activity against various pathogens. Specifically, the minimum inhibitory concentration (MIC) values for certain derivatives were reported as low as 0.22 μg/mL against Staphylococcus aureus, highlighting the compound's potential as an antimicrobial agent .
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets:
- Anticancer Mechanism : The compound appears to induce apoptosis in cancer cells by inhibiting key signaling pathways associated with tumor growth and survival, particularly the epidermal growth factor receptor (EGFR) pathway .
- Antimicrobial Mechanism : Its antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for microbial viability .
Study on Anticancer Activity
A recent study involved a series of imidazolylpyrrolone compounds where this compound was included in a screening panel against RCC cell lines. The results indicated that compounds with similar structural motifs exhibited enhanced anticancer properties when specific substituents were present on the aromatic rings adjacent to the imidazole core .
Study on Antimicrobial Activity
Another investigation focused on evaluating the antimicrobial efficacy of various pyrrolo-imidazole derivatives. The results showed that compounds closely related to this compound displayed significant inhibition zones against both gram-positive and gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .
Q & A
Q. What are the primary synthetic strategies for synthesizing 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one, and how do reaction conditions influence yield?
- Methodological Answer : Two key approaches are:
- Base-promoted cyclization : Using amidines and ketones under transition-metal-free conditions with NaOH (4.5 equiv.) in pyridine at 80°C for 24 hours, achieving yields up to 85% (e.g., entry-specific conditions in optimization tables) .
- Aerobic C-H activation : Employing palladium catalysts under oxygen atmosphere for direct functionalization, enabling rapid heteroaryl substitution .
Yield optimization requires adjusting base strength, solvent polarity, and reaction time. For example, pyridine enhances solubility, while higher temperatures accelerate cyclization but may increase side reactions .
Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR : Analyze and spectra for characteristic signals (e.g., imidazolone carbonyl at ~170 ppm in ) and methyl group splitting patterns.
- X-ray crystallography : Resolve bond angles and ring conformation. For example, monoclinic crystal systems (space group ) with lattice parameters validate the bicyclic framework .
- HRMS : Confirm molecular ion peaks (e.g., for ) with <3 ppm mass error .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map frontier molecular orbitals (HOMO-LUMO gap) and predict nucleophilic/electrophilic sites.
- Mechanistic studies : Simulate transition states for cyclization steps (e.g., amidine-ketone condensation) to identify rate-limiting steps and guide catalyst design .
- Docking studies : Model interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for pharmacological screening .
Q. What strategies resolve contradictions in analytical data, such as ambiguous chromatographic peaks or unexpected fragmentation patterns?
- Methodological Answer :
- Cross-validation : Compare retention times and MS/MS fragments with authentic standards. For example, ozonated pyrrole derivatives may co-elute with impurities, necessitating orthogonal techniques like 2D NMR or IR .
- Isotopic labeling : Track reaction pathways (e.g., -labeled amidines) to confirm intermediates.
- Statistical analysis : Apply principal component analysis (PCA) to distinguish between isomeric byproducts in LC-MS datasets .
Q. How can spiro-fused derivatives of this compound be synthesized, and what factors influence their regioselectivity?
- Methodological Answer :
- Spirocyclization : React bicyclic imidazolones with α,β-unsaturated ketones under basic conditions. Steric hindrance from the 1,3-dimethyl groups directs regioselectivity toward the less substituted position.
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring spiro over linear adducts. Yields up to 72% are reported with optimized stoichiometry (1:1.5 substrate:electrophile ratio) .
Experimental Design & Data Analysis
Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature?
- Methodological Answer :
- Accelerated stability testing : Incubate samples at 40–80°C and pH 3–9 for 1–4 weeks. Monitor degradation via HPLC-UV (λ = 254 nm) and quantify half-life using first-order kinetics.
- Stress testing : Expose to oxidative (HO), photolytic (UV light), and hydrolytic (aqueous buffers) conditions. Identify degradation products via LC-HRMS and propose degradation pathways .
Q. How can researchers design a robust synthetic route for scaled-up production while minimizing hazardous byproducts?
- Methodological Answer :
- Green chemistry principles : Replace pyridine with biodegradable solvents (e.g., cyclopentyl methyl ether) and reduce NaOH equivalents via catalytic bases.
- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and suppress side reactions (e.g., dimerization) .
- Lifecycle assessment (LCA) : Quantify waste generation (E-factor) and energy consumption to benchmark against industry standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
